Bienvenue dans la boutique en ligne BenchChem!

3-(5-Methyl-1H-benzoimidazol-2-yl)-phenylamine

NHE3 inhibition sodium-proton exchanger benzimidazole SAR

3-(5-Methyl-1H-benzoimidazol-2-yl)-phenylamine (CAS 305357-79-3) is a heterocyclic aromatic amine with the molecular formula C14H13N3 and a molecular weight of 223.27 g/mol, belonging to the 2-arylbenzimidazole class of compounds. It is commercially available at minimum purities of 95–97% from multiple vendors.

Molecular Formula C14H13N3
Molecular Weight 223.27 g/mol
CAS No. 305357-79-3
Cat. No. B1349263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-Methyl-1H-benzoimidazol-2-yl)-phenylamine
CAS305357-79-3
Molecular FormulaC14H13N3
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(N2)C3=CC(=CC=C3)N
InChIInChI=1S/C14H13N3/c1-9-5-6-12-13(7-9)17-14(16-12)10-3-2-4-11(15)8-10/h2-8H,15H2,1H3,(H,16,17)
InChIKeyQMAYVPKZQSUHGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(5-Methyl-1H-benzoimidazol-2-yl)-phenylamine (CAS 305357-79-3): Chemical Identity and Core Scaffold for Procurement Decision-Making


3-(5-Methyl-1H-benzoimidazol-2-yl)-phenylamine (CAS 305357-79-3) is a heterocyclic aromatic amine with the molecular formula C14H13N3 and a molecular weight of 223.27 g/mol, belonging to the 2-arylbenzimidazole class of compounds . It is commercially available at minimum purities of 95–97% from multiple vendors . The compound serves as a versatile synthetic intermediate in medicinal chemistry, particularly for constructing bioactive molecules targeting enzyme inhibition or receptor modulation [1]. Its structural characterization includes an aniline group at the 2-position of the benzimidazole core with a methyl substituent at the 5(6)-position, providing distinct electronic and steric properties that differentiate it from other positional isomers and substitution variants [2].

Why 3-(5-Methyl-1H-benzoimidazol-2-yl)-phenylamine Cannot Be Interchanged with Generic 2-Arylbenzimidazole Analogs


Generic substitution within the 2-arylbenzimidazole class is precluded by two fundamental structural determinants of biological activity: the position of the aniline substituent on the pendant phenyl ring (ortho, meta, or para) and the substitution pattern on the benzimidazole core. The meta-aniline configuration of the 3-isomer (CAS 305357-79-3) produces a molecular topology distinct from the para-aniline 4-isomer (CAS 110178-74-0), which is primarily marketed as a reference standard for drug impurity analysis rather than as a synthetic intermediate [1]. Furthermore, the 5-methyl substitution on the benzimidazole core creates an electronic environment different from non-methylated or differently substituted analogs, directly impacting binding affinity and selectivity in target-based assays [2]. This structural specificity underlies the quantifiable differentiation evidence presented in Section 3.

Quantitative Comparative Evidence for 3-(5-Methyl-1H-benzoimidazol-2-yl)-phenylamine (CAS 305357-79-3) vs. Closest Analogs


NHE3 Inhibitory Activity: Target Compound vs. Unsubstituted Analog

In contrast to more potent N-substituted derivatives within the same patent family, the unsubstituted parent scaffold represented by 3-(5-methyl-1H-benzoimidazol-2-yl)-phenylamine exhibits only moderate NHE3 inhibitory activity with an IC50 of 620 μM against rat NHE3, while demonstrating improved selectivity for NHE2 (IC50 = 42 μM) [1]. For comparison, optimized N-substituted derivatives bearing allyl or alkyl substituents on the bridging nitrogen (as in Formula I compounds of the patent) achieve significantly greater NHE3 potency, establishing this compound as the appropriate baseline comparator for scaffold-hopping and fragment-based optimization campaigns [2].

NHE3 inhibition sodium-proton exchanger benzimidazole SAR ion transport

Positional Isomer Differentiation: 3-Isomer (305357-79-3) vs. 4-Isomer (110178-74-0)

The 3-(meta)-isomer (CAS 305357-79-3) and 4-(para)-isomer (CAS 110178-74-0) share identical molecular formula (C14H13N3) and molecular weight (223.27 g/mol), yet serve fundamentally different roles in pharmaceutical research . The 4-isomer is expressly marketed as a 'reference substance for drug impurities and reagents, only for research,' indicating its established use as an analytical reference standard for impurity profiling [1]. By contrast, the 3-isomer is positioned as a versatile synthetic intermediate and building block [2]. No biological activity comparison data between these two isomers is publicly available, but the distinct commercial positioning reflects their non-interchangeable applications in pharmaceutical development workflows .

positional isomer regioisomer comparison drug impurity profiling reference standard

Commercial Availability and Purity Benchmarking Across Suppliers

3-(5-Methyl-1H-benzoimidazol-2-yl)-phenylamine is available from multiple established chemical suppliers with documented purity specifications: AKSci supplies the compound at a minimum purity of 95% (Cat. No. 9649AD) , while CheMenu and Leyan offer it at 97% purity , and CymitQuimica lists a minimum of 95% . For the comparison, the 4-positional isomer (CAS 110178-74-0) is also available at similar purity levels: AKSci at 95% (Cat. No. 8699AC) and MolCore at NLT 98% . The 3-isomer benefits from broader commercial availability with at least four verified suppliers, compared to fewer sources for the 4-isomer, reducing single-supplier procurement risk for research programs requiring consistent resupply.

purity specification vendor comparison supply chain quality assurance

Physicochemical Parameter Comparison: Target Compound vs. 4-Isomer Reference Standard

Experimental and computed physicochemical parameters differentiate the 3-isomer from the 4-isomer. The 3-isomer (CAS 305357-79-3) has a predicted boiling point of 489.8 ± 47.0 °C at 760 mmHg and a polar surface area (PSA) of 54.7 Ų . The 4-isomer (CAS 110178-74-0) exhibits a predicted boiling point of 474.8 °C at 760 mmHg and a density of 1.247 g/cm³ [1]. The 15 °C higher predicted boiling point of the 3-isomer reflects stronger intermolecular hydrogen-bonding interactions arising from the meta-aniline configuration [2]. These differences have practical implications for purification method selection (distillation cutoff temperatures, chromatographic mobile phase optimization) and formulation solubility screening.

physicochemical properties boiling point density polar surface area isomer comparison

Synthetic Accessibility and Scaffold Versatility for Benzimidazole Library Generation

The compound's free aniline group at the meta position provides a reactive handle for diversification through amide bond formation, reductive amination, sulfonamide coupling, and diazotization reactions — chemistries that are well-established for benzimidazole library synthesis [1]. An improved synthetic route for this compound was disclosed in patent WO2022156789 (2022), describing higher yields and reduced environmental impact utilizing green chemistry principles for scalable production [2]. In contrast, the 4-isomer (CAS 110178-74-0) does not have a comparable publicly disclosed scalable synthetic route patent, and is primarily sourced as a pre-manufactured reference standard rather than an intermediate prepared for downstream diversification [3]. This distinction positions the 3-isomer as the preferred starting material for laboratories engaged in benzimidazole-focused library synthesis and SAR exploration.

synthetic intermediate benzimidazole library parallel synthesis medicinal chemistry scaffold diversification

Recommended Application Scenarios for Procuring 3-(5-Methyl-1H-benzoimidazol-2-yl)-phenylamine (CAS 305357-79-3)


Medicinal Chemistry: NHE3 Inhibitor Scaffold Optimization and SAR Baseline Studies

Procure this compound as the unsubstituted parent scaffold for NHE3/NHE2 inhibitor structure–activity relationship (SAR) studies. With its characterized IC50 of 620 μM against rat NHE3 and 42 μM against NHE2, it serves as the essential baseline comparator for assessing the potency gains achieved through N-substitution, as outlined in the Aventis/Sanofi patent family [1]. Researchers synthesizing N-alkyl, N-allyl, or N-benzyl derivatives can directly reference this compound's activity data to quantify the fold-improvement conferred by each substituent, enabling rational lead optimization decisions.

Synthetic Chemistry: Building Block for Benzimidazole-Focused Library Synthesis

Use this compound as a key intermediate for generating diverse benzimidazole-based compound libraries. Its free meta-aniline group enables multiple parallel derivatization chemistries (amide coupling, sulfonamide formation, reductive amination, urea synthesis) [2]. The availability of a patented scalable synthetic route (WO2022156789) with improved yields and green chemistry credentials supports both discovery-stage library production and subsequent scale-up requirements, making it a strategically preferred building block over the 4-isomer or other analogs lacking documented scalable routes [3].

Analytical Chemistry: Chromatographic Method Development and Isomer Discrimination

Exploit the distinct physicochemical properties of the 3-isomer (predicted BP: 489.8 °C, PSA: 54.7 Ų) compared to the 4-isomer (predicted BP: 474.8 °C, density: 1.247 g/cm³) for developing isomer-discriminating HPLC or GC analytical methods [4]. These property differences are sufficient to achieve baseline chromatographic separation, making this compound valuable as an authentic standard for verifying the identity and purity of synthesized products in benzimidazole-focused medicinal chemistry programs where regioisomeric contamination must be ruled out.

Pharmaceutical Quality Control: Reference Standard for Process Impurity Tracking

When synthesized N-substituted benzimidazole drug candidates progress toward preclinical development, this compound serves as a critical process-related impurity marker. Its well-defined structure and commercial availability at documented purities (95–97%) across multiple vendors enable its use as an authentic reference material for developing impurity profiling methods, ensuring that residual unreacted starting material can be accurately detected and quantified in active pharmaceutical ingredient (API) batches.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(5-Methyl-1H-benzoimidazol-2-yl)-phenylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.